molecular formula C7H13NO2 B11728031 trans-Methyl 3-aminocyclopentane-1-carboxylate

trans-Methyl 3-aminocyclopentane-1-carboxylate

Cat. No.: B11728031
M. Wt: 143.18 g/mol
InChI Key: MLVGJFMHFIQWQZ-PHDIDXHHSA-N
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Description

trans-Methyl 3-aminocyclopentane-1-carboxylate: is an organic compound with the molecular formula C7H13NO2. It is a derivative of cyclopentane, featuring an amino group and a carboxylate ester group. This compound is of interest in various fields of chemistry and pharmaceutical research due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Methyl 3-aminocyclopentane-1-carboxylate typically involves the following steps:

    Cyclopentane Derivative Formation: The starting material, cyclopentane, undergoes a series of reactions to introduce the necessary functional groups.

    Amination: Introduction of the amino group is achieved through nucleophilic substitution reactions.

    Esterification: The carboxylate ester group is introduced via esterification reactions, often using methanol and an acid catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Bulk Synthesis: Large-scale synthesis using optimized reaction conditions to maximize yield and purity.

    Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-Methyl 3-aminocyclopentane-1-carboxylate can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylate ester group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products:

    Oxidation Products: Oxo derivatives of the cyclopentane ring.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted cyclopentane derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology:

    Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor in biochemical pathways.

Medicine:

    Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.

Industry:

    Material Science: Utilized in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of trans-Methyl 3-aminocyclopentane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds, while the ester group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

    trans-Methyl 3-aminocyclohexane-1-carboxylate: Similar structure but with a six-membered ring.

    cis-Methyl 3-aminocyclopentane-1-carboxylate: Similar structure but with a different spatial arrangement of the amino and ester groups.

Uniqueness:

    Ring Size: The five-membered ring of trans-Methyl 3-aminocyclopentane-1-carboxylate imparts unique steric and electronic properties.

    Trans Configuration: The trans configuration of the amino and ester groups affects its reactivity and interaction with other molecules.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

methyl (1R,3R)-3-aminocyclopentane-1-carboxylate

InChI

InChI=1S/C7H13NO2/c1-10-7(9)5-2-3-6(8)4-5/h5-6H,2-4,8H2,1H3/t5-,6-/m1/s1

InChI Key

MLVGJFMHFIQWQZ-PHDIDXHHSA-N

Isomeric SMILES

COC(=O)[C@@H]1CC[C@H](C1)N

Canonical SMILES

COC(=O)C1CCC(C1)N

Origin of Product

United States

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